(3R)-3-Amino-3-(3,5-dibromophenyl)propanenitrile
CAS No.:
Cat. No.: VC20359315
Molecular Formula: C9H8Br2N2
Molecular Weight: 303.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8Br2N2 |
|---|---|
| Molecular Weight | 303.98 g/mol |
| IUPAC Name | (3R)-3-amino-3-(3,5-dibromophenyl)propanenitrile |
| Standard InChI | InChI=1S/C9H8Br2N2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m1/s1 |
| Standard InChI Key | KXGJIBHFNZVPCD-SECBINFHSA-N |
| Isomeric SMILES | C1=C(C=C(C=C1Br)Br)[C@@H](CC#N)N |
| Canonical SMILES | C1=C(C=C(C=C1Br)Br)C(CC#N)N |
Introduction
(3R)-3-Amino-3-(3,5-dibromophenyl)propanenitrile is an organic compound characterized by its unique structural features, including an amino group, a dibromophenyl substituent, and a nitrile functional group. Its molecular formula is C9H8Br2N2, with a molecular weight of approximately 303.98 g/mol . This compound is notable for its chiral center at the carbon adjacent to the amino group, which contributes to its stereochemical properties and biological activities.
Biological Activity and Applications
The biological activity of (3R)-3-Amino-3-(3,5-dibromophenyl)propanenitrile is primarily linked to its ability to interact with specific enzymes and receptors. The amino and nitrile groups facilitate hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets. This compound has potential applications in drug discovery, particularly as a scaffold for developing therapeutics with anti-inflammatory or anticancer properties .
Synthesis and Industrial Processes
The synthesis of (3R)-3-Amino-3-(3,5-dibromophenyl)propanenitrile typically involves several key steps. Industrial methods may utilize batch or continuous flow processes optimized for yield and purity. The specific synthesis steps are not detailed in available literature but generally involve careful control of reaction conditions to ensure stereoselectivity and high purity of the final product.
Structural Similarities and Analogues
Several compounds share structural similarities with (3R)-3-Amino-3-(3,5-dibromophenyl)propanenitrile. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3R)-3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile | Not specified | Contains a fluorine atom; potential for different biological interactions. |
| (3R)-3-Amino-3-(4-bromophenyl)propanenitrile | Not specified | Features a bromine atom at a different position; may exhibit varying reactivity. |
| (3R)-3-Amino-3-(4-methylphenyl)propanenitrile | Not specified | Methyl substitution alters sterics and electronic properties. |
Research Findings and Potential Therapeutic Effects
Research on (3R)-3-Amino-3-(3,5-dibromophenyl)propanenitrile highlights its potential as a substrate for various enzymes, particularly nitrilases that hydrolyze nitriles into carboxylic acids. Its interactions with biological targets are crucial for understanding its mechanism of action and potential therapeutic applications .
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